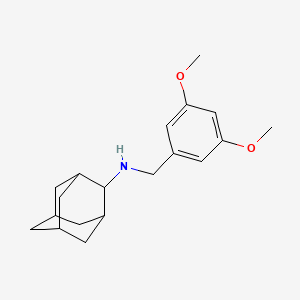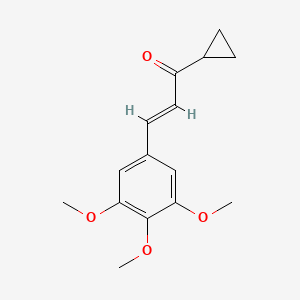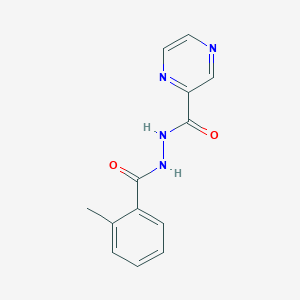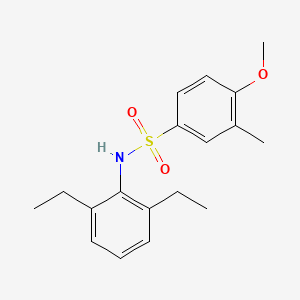
2-adamantyl(3,5-dimethoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-adamantyl(3,5-dimethoxybenzyl)amine is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. This compound is also known as ADB-FUBINACA and belongs to the class of synthetic cannabinoids.
作用機序
The mechanism of action of 2-adamantyl(3,5-dimethoxybenzyl)amine involves its binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding results in the activation of these receptors, which leads to the modulation of various physiological processes, including pain perception, appetite, and mood. The exact mechanism of action of this compound is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
2-adamantyl(3,5-dimethoxybenzyl)amine has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has high affinity for the CB1 and CB2 receptors and can modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate. In vivo studies have shown that this compound can induce hypothermia, catalepsy, and analgesia in animal models.
実験室実験の利点と制限
The advantages of using 2-adamantyl(3,5-dimethoxybenzyl)amine in lab experiments include its high affinity for the CB1 and CB2 receptors, its reproducible synthesis method, and its potential applications in the development of new synthetic cannabinoids. However, the limitations of using this compound in lab experiments include the lack of information on its long-term effects and its potential toxicity.
将来の方向性
There are several future directions for the research on 2-adamantyl(3,5-dimethoxybenzyl)amine. One direction is to investigate the long-term effects of this compound on the brain and peripheral tissues. Another direction is to explore the potential therapeutic applications of this compound in the treatment of various diseases, including pain, anxiety, and depression. Additionally, further research is needed to develop new synthetic cannabinoids based on the structure of 2-adamantyl(3,5-dimethoxybenzyl)amine that have improved pharmacological properties and fewer side effects.
Conclusion:
In conclusion, 2-adamantyl(3,5-dimethoxybenzyl)amine is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields, particularly in pharmacology. This compound has been shown to have high affinity for the CB1 and CB2 receptors and can modulate various physiological processes. The synthetic method for this compound is efficient and reproducible. However, further research is needed to fully understand the mechanism of action and long-term effects of this compound, as well as to explore its potential therapeutic applications.
合成法
The synthesis of 2-adamantyl(3,5-dimethoxybenzyl)amine involves the reaction of adamantane with 3,5-dimethoxybenzyl chloride in the presence of a base. This reaction results in the formation of the intermediate 2-adamantyl(3,5-dimethoxybenzyl)chloride, which is then reacted with methylamine to produce the final product, 2-adamantyl(3,5-dimethoxybenzyl)amine. This synthetic method has been reported in several studies and has been found to be efficient and reproducible.
科学的研究の応用
2-adamantyl(3,5-dimethoxybenzyl)amine has been widely used in scientific research, particularly in the field of pharmacology. This compound has been shown to have high affinity for the CB1 and CB2 receptors, which are the primary targets of synthetic cannabinoids. As a result, it has been used as a reference compound for the development of new synthetic cannabinoids and has been used in several studies to investigate the pharmacological properties of synthetic cannabinoids.
特性
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-21-17-8-14(9-18(10-17)22-2)11-20-19-15-4-12-3-13(6-15)7-16(19)5-12/h8-10,12-13,15-16,19-20H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZCLZRBXRURAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5737888.png)





![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5737931.png)

![N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5737940.png)



